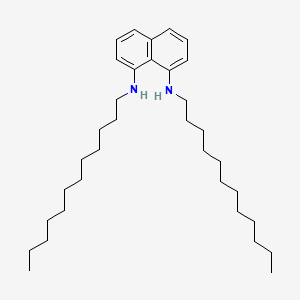![molecular formula C9H7BrF4S B14333926 {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene CAS No. 111860-56-1](/img/structure/B14333926.png)
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a bromo-tetrafluoroethyl group and a sulfanyl-methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene typically involves a multi-step processThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the bromo group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The bromo and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes, making the compound useful in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene: Known for its unique combination of bromo and tetrafluoroethyl groups.
This compound: Similar structure but with different substituents on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
111860-56-1 |
|---|---|
Molekularformel |
C9H7BrF4S |
Molekulargewicht |
303.12 g/mol |
IUPAC-Name |
(1-bromo-1,2,2,2-tetrafluoroethyl)sulfanylmethylbenzene |
InChI |
InChI=1S/C9H7BrF4S/c10-8(11,9(12,13)14)15-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
KAYUGQLURKZTAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(C(F)(F)F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


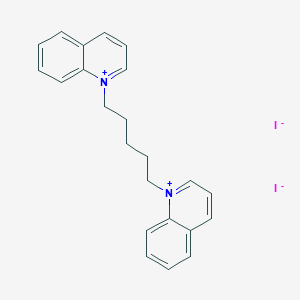
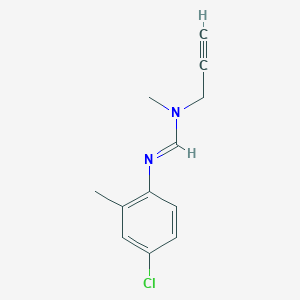
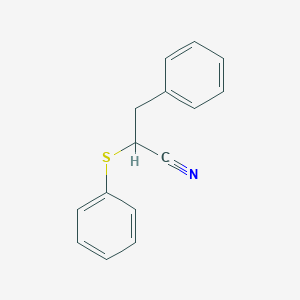





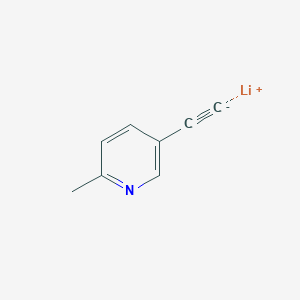
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
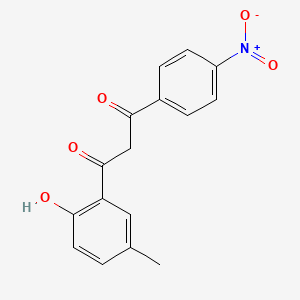
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)

